Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate
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Overview
Description
Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate is an organic compound that belongs to the class of esters It is characterized by the presence of an ethyl ester group attached to a heptanoic acid chain, which is further substituted with a 4-isopropylphenyl group and a ketone functional group at the seventh position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate typically involves the esterification of 7-(4-isopropylphenyl)-7-oxoheptanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction mixture is then cooled, and the product is isolated by extraction and purification techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems can further streamline the production process, ensuring high purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: The ketone group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different ester derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as alcohols or amines can be used in the presence of acid or base catalysts to facilitate substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or other oxidized derivatives.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound may be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate involves its interaction with various molecular targets and pathways. The ester and ketone functional groups can participate in enzymatic reactions, leading to the formation of metabolites that may exert biological effects. The specific pathways and targets depend on the context of its application, such as its use in drug development or biochemical studies.
Comparison with Similar Compounds
Ethyl 7-(4-isopropylphenyl)-7-oxoheptanoate can be compared with other similar compounds, such as:
Ethyl 7-oxoheptanoate: Lacks the 4-isopropylphenyl group, resulting in different chemical and biological properties.
Ethyl 7-(4-methylphenyl)-7-oxoheptanoate: The presence of a methyl group instead of an isopropyl group can influence the compound’s reactivity and interactions.
Ethyl 7-(4-tert-butylphenyl)-7-oxoheptanoate: The bulkier tert-butyl group may affect the compound’s steric properties and its behavior in chemical reactions.
Properties
IUPAC Name |
ethyl 7-oxo-7-(4-propan-2-ylphenyl)heptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O3/c1-4-21-18(20)9-7-5-6-8-17(19)16-12-10-15(11-13-16)14(2)3/h10-14H,4-9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPPBHGSEMGHZAI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=CC=C(C=C1)C(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90645762 |
Source
|
Record name | Ethyl 7-oxo-7-[4-(propan-2-yl)phenyl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
122115-50-8 |
Source
|
Record name | Ethyl 4-(1-methylethyl)-ζ-oxobenzeneheptanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=122115-50-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 7-oxo-7-[4-(propan-2-yl)phenyl]heptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90645762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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